molecular formula C8H12Cl2O4 B15076420 O,O'-Ethylene bis(3-chloropropionate) CAS No. 90783-60-1

O,O'-Ethylene bis(3-chloropropionate)

Cat. No.: B15076420
CAS No.: 90783-60-1
M. Wt: 243.08 g/mol
InChI Key: BYAAJQODLNAQQQ-UHFFFAOYSA-N
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Description

O,O'-Ethylene bis(3-chloropropionate) is a chlorinated organic compound characterized by two 3-chloropropionate groups linked via an ethylene bridge. The presence of chlorine atoms and ester functional groups may contribute to its reactivity, solubility, and environmental persistence.

Properties

CAS No.

90783-60-1

Molecular Formula

C8H12Cl2O4

Molecular Weight

243.08 g/mol

IUPAC Name

2-(3-chloropropanoyloxy)ethyl 3-chloropropanoate

InChI

InChI=1S/C8H12Cl2O4/c9-3-1-7(11)13-5-6-14-8(12)2-4-10/h1-6H2

InChI Key

BYAAJQODLNAQQQ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)OCCOC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O’-Ethylene bis(3-chloropropionate) can be synthesized through the esterification of ethylene glycol with 3-chloropropionic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired diester .

Industrial Production Methods: In an industrial setting, the production of O,O’-Ethylene bis(3-chloropropionate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: O,O’-Ethylene bis(3-chloropropionate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O,O’-Ethylene bis(3-chloropropionate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of O,O’-Ethylene bis(3-chloropropionate) involves its reactivity towards nucleophiles and reducing agents. The ester groups in the compound are susceptible to nucleophilic attack, leading to the formation of intermediate products that can undergo further transformations. The chlorine atoms also play a crucial role in substitution reactions, making the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

The compound’s structural and functional similarities to other chlorinated esters and organochlorine derivatives allow for comparative analysis. Below, we evaluate key parameters against related substances.

Structural Analogues: Chlorinated Cyclopentadienyl Titanium Complexes

Evidence from Table 1 (Physical Properties) and Table 3 (NMR Spectral Data) in chloro cyclopentadienyl titanium bis(O,O-dialkyl/alkylene dithiophosphate) compounds () highlights critical differences:

Parameter O,O'-Ethylene Bis(3-chloropropionate) Chloro Cyclopentadienyl Titanium Bis Compounds
Core Structure Ethylene-linked chloropropionate esters Titanium-centered, cyclopentadienyl ligands
Chlorine Content Two Cl atoms per molecule Variable (1–2 Cl atoms per ligand)
Thermal Stability Likely moderate (ester degradation) High (stable up to 200–250°C)
Spectroscopic Features Ester C=O (~1700 cm⁻¹), Cl-C (~650 cm⁻¹) Distinct <sup>31</sup>P NMR shifts (85–100 ppm)

Key Findings :

  • Titanium-based complexes exhibit higher thermal stability due to metal coordination, unlike O,O'-ethylene bis(3-chloropropionate), which lacks a central metal atom.
  • <sup>1</sup>H/<sup>31</sup>P NMR data () for titanium compounds are irrelevant to the target compound, emphasizing the need for ester-specific spectroscopic analysis.
Chlorinated Environmental Contaminants

lists octachlorinated compounds (e.g., octachlorodibenzodioxin, OCDF) with significantly higher chlorine content and environmental persistence:

Parameter O,O'-Ethylene Bis(3-chloropropionate) Octachlorodibenzofuran (OCDF)
Chlorine Atoms 2 8
Persistence (Half-life) Estimated weeks–months Decades (soil/water)
Toxicity Low–moderate (predicted) High (carcinogenic, bioaccumulative)

Key Findings :

  • OCDF’s extreme persistence and toxicity stem from aromatic chlorination, whereas O,O'-ethylene bis(3-chloropropionate)’s aliphatic Cl and ester groups may facilitate faster hydrolysis.
Functional Group Comparison: Esters vs. Thiophosphates

Titanium dithiophosphate compounds () share ester-like coordination but differ in sulfur and phosphorus content:

Functional Group Reactivity Applications
Chloropropionate ester Hydrolysis, nucleophilic substitution Polymers, surfactants
Dithiophosphate Metal chelation, redox activity Lubricant additives, catalysts

Key Findings :

  • Dithiophosphates exhibit metal-binding utility, whereas chloropropionate esters are more suited for degradation-prone applications.

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